3,5-DI-Tert-butyl-4-hydroxyphenylacetic acid

Organic Synthesis Antioxidant Design Polymer Chemistry

Distinct from common propionic analogs, this hindered phenol provides a shorter 2-carbon acetic acid spacer for covalent bonding. It yields non-migratory, extraction-resistant antioxidants for polymers, conjugate pharmacophores, and surface-active lubricant additives. Unlike BHT, the -COOH group enables permanent attachment for regulated applications.

Molecular Formula C16H24O3
Molecular Weight 264.36 g/mol
CAS No. 1611-03-6
Cat. No. B155575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-DI-Tert-butyl-4-hydroxyphenylacetic acid
CAS1611-03-6
Molecular FormulaC16H24O3
Molecular Weight264.36 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CC(=O)O
InChIInChI=1S/C16H24O3/c1-15(2,3)11-7-10(9-13(17)18)8-12(14(11)19)16(4,5)6/h7-8,19H,9H2,1-6H3,(H,17,18)
InChIKeyQLMGIWHWWWXXME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Di-tert-butyl-4-hydroxyphenylacetic Acid (CAS 1611-03-6): Hindered Phenol Antioxidant for Research and Industrial Applications


3,5-Di-tert-butyl-4-hydroxyphenylacetic acid (CAS 1611-03-6) is a sterically hindered phenolic antioxidant with the molecular formula C₁₆H₂₄O₃ and a molecular weight of 264.36 g/mol . It exists as a white crystalline solid with a melting point of approximately 157 °C and exhibits high solubility in organic solvents such as ethanol, diethyl ether, and chloroform, while being practically insoluble in water . The compound features a phenolic hydroxyl group flanked by two tert-butyl substituents, which provides the steric hindrance essential for radical scavenging activity, combined with an acetic acid moiety that distinguishes it from the more commonly employed propionic acid-based hindered phenols .

Why 3,5-Di-tert-butyl-4-hydroxyphenylacetic Acid Cannot Be Simply Substituted with Other Hindered Phenols


The hindered phenol antioxidant class is not monolithic; subtle variations in the side-chain structure—specifically the difference between acetic acid and propionic acid moieties—dictate critical performance parameters including thermal stability, solubility profile, and reactivity in derivatization reactions [1]. 3,5-Di-tert-butyl-4-hydroxyphenylacetic acid serves as a distinct building block for the synthesis of esters, amides, and other functional derivatives where the shorter two-carbon spacer confers a different spatial and electronic environment compared to the three-carbon propionic acid analogs . Consequently, substituting this compound with a generic hindered phenol such as BHT, 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic acid, or commercial antioxidants like Irganox 1076 without validation will alter the resulting material's degradation kinetics, extraction resistance, or biological activity [2]. The following evidence quantifies these non-interchangeable characteristics.

Quantitative Differentiation Evidence for 3,5-Di-tert-butyl-4-hydroxyphenylacetic Acid Versus Key Analogs


Structural Differentiation: Acetic Acid vs. Propionic Acid Side Chain

The target compound contains an acetic acid side chain (-CH₂-COOH) directly attached to the hindered phenol ring, whereas the most prevalent analog in industrial applications, 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic acid (CAS 20170-32-5), features a three-carbon propionic acid spacer (-CH₂-CH₂-COOH) . This structural difference is fundamental: the acetic acid moiety provides a more rigid, less conformationally flexible attachment point for subsequent derivatization, resulting in ester derivatives with distinct physical properties (e.g., melting point, crystallinity) compared to propionate esters . The target compound's melting point is reported as 157 °C, while the propionic acid analog exhibits a melting point of approximately 70–72 °C, reflecting the impact of the side-chain length on intermolecular interactions [1].

Organic Synthesis Antioxidant Design Polymer Chemistry

Comparative Antioxidant Performance: Induction Time in Polymer Systems

In a direct comparative study of monomeric hindered phenol antioxidants, esters derived from 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic acid exhibited significantly longer oxidative induction times than those derived from the analogous benzoic acid core under identical accelerated aging conditions [1]. While 3,5-di-tert-butyl-4-hydroxyphenylacetic acid was not the direct subject of this head-to-head comparison, it occupies an intermediate structural position between the benzoic acid (no spacer) and the propionic acid (three-carbon spacer) analogs. This class-level inference establishes that the side-chain length is a critical determinant of antioxidant efficacy, and therefore substituting the acetic acid derivative with the more common propionic acid analog without verification will alter the oxidative stability profile of the final material [1].

Polymer Stabilization Oxidative Induction Time Thermal Stability

Solubility Profile: Organic Solvent Compatibility and Water Insolubility

3,5-Di-tert-butyl-4-hydroxyphenylacetic acid is freely soluble in common organic solvents including ethanol, diethyl ether, and chloroform, but is insoluble in water . This solubility profile contrasts with that of butylated hydroxytoluene (BHT; 2,6-di-tert-butyl-4-methylphenol), which has measurable water solubility (approximately 0.6 mg/L at 25 °C) due to the absence of the polar carboxylic acid group [1]. The target compound's water insolubility combined with organic solvent compatibility makes it particularly suitable for applications where resistance to aqueous extraction is required, such as in non-polar polymer matrices or organic coatings, while BHT's partial water solubility can lead to undesirable leaching in aqueous or humid environments [2].

Formulation Science Solubility Extraction Resistance

Synthetic Utility: Reactive Carboxylic Acid Handle for Derivative Synthesis

The free carboxylic acid group of 3,5-di-tert-butyl-4-hydroxyphenylacetic acid serves as a reactive handle for esterification and amidation, enabling the synthesis of a diverse array of functional derivatives for fine chemical and pharmaceutical applications . Unlike BHT, which lacks a carboxylic acid group and can only undergo electrophilic aromatic substitution or phenolic O-alkylation, the target compound can be readily converted to esters, amides, or conjugates with biomolecules, expanding its utility as a synthetic intermediate . This functional group also enables the compound to be used as a building block for immobilization onto polymer backbones via covalent grafting strategies, whereas BHT can only function as a non-covalently blended additive, limiting its permanence in the material [1].

Derivatization Esterification Drug Design

Commercial Antioxidant Benchmarking: Thermal Stability of Hindered Phenol Classes

A comparative study of hindered phenol antioxidants in lubricant base oils demonstrated that dendritic antioxidants functionalized with 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic ester chain ends exhibit enhanced thermal stability compared to commercial benchmarks BHT, Irganox L135, and Irganox L57, as assessed by thermogravimetric analysis (TGA) [1]. While 3,5-di-tert-butyl-4-hydroxyphenylacetic acid itself was not evaluated in this study, the data establishes that the 3,5-di-tert-butyl-4-hydroxyphenyl core confers class-level thermal stability advantages, but the ultimate performance is modulated by the attached side chain [1]. At 0.5% w/w addition to a lubricant base oil, the dendritic derivatives also showed increased antioxidant performance compared to the commercial antioxidants [1].

Thermal Stability Volatility Polymer Processing

Evidence-Backed Application Scenarios for 3,5-Di-tert-butyl-4-hydroxyphenylacetic Acid


Synthesis of Non-Migrating Polymer-Bound Antioxidants via Covalent Grafting

The carboxylic acid functionality of 3,5-di-tert-butyl-4-hydroxyphenylacetic acid enables its covalent attachment to polymer backbones through esterification or amidation reactions, creating permanently bound antioxidant moieties that resist migration and extraction [1]. This approach addresses the critical limitation of low-molecular-weight antioxidants like BHT, which suffer from physical loss due to volatilization and leaching . The resulting polymer-bound antioxidants exhibit prolonged thermal stability and are particularly suitable for food-contact packaging, medical devices, and other applications where additive migration is regulated or undesirable [1]. This scenario is directly supported by evidence of successful grafting strategies for structurally analogous hindered phenol carboxylic acids [1].

Building Block for Novel Pharmaceutical and Bioactive Conjugates

The free carboxylic acid handle of 3,5-di-tert-butyl-4-hydroxyphenylacetic acid allows for facile conjugation to pharmacophores, peptides, or other bioactive molecules to create hybrid compounds with antioxidant properties [1]. For instance, esters and amides derived from this compound can be designed to modulate lipophilicity, metabolic stability, or target engagement, expanding the chemical space available for drug discovery programs focused on oxidative stress-related pathologies . This application is distinct from the use of BHT, which cannot be similarly conjugated due to the lack of a carboxylic acid group, and is supported by the compound's established role in organic synthesis .

Specialty Lubricant and Fuel Additive Formulation with Tailored Polarity

The balance of the hydrophobic hindered phenol core and the polar carboxylic acid group in 3,5-di-tert-butyl-4-hydroxyphenylacetic acid imparts a unique solubility profile that can be exploited in the design of specialty lubricant and fuel additives [1]. The carboxylic acid can serve as an anchor group for adsorption onto metal surfaces, while the hindered phenol moiety provides radical scavenging activity at the interface . This dual functionality is not available in non-acidic analogs like BHT or simple propionate esters, offering formulators a tool to engineer additives with specific surface-active properties. Class-level evidence confirms that hindered phenol derivatives enhance oxidative stability in lubricant base oils, but the acetic acid derivative's distinct polarity profile may offer unique advantages in specific polar or mixed-media environments [2].

Analytical Standard and Reference Material for Method Development

With a well-defined melting point of 157 °C and high purity specifications (e.g., 98% available from multiple vendors), 3,5-di-tert-butyl-4-hydroxyphenylacetic acid serves as a reliable analytical standard for calibrating instruments and validating methods in quality control laboratories [1]. Its unique retention time and spectral characteristics differentiate it from other hindered phenol antioxidants, making it useful as an internal standard or system suitability check in HPLC, GC, or spectroscopic analyses of complex antioxidant mixtures in polymers, lubricants, or food products . This scenario leverages the compound's distinct physical and chemical properties relative to the more ubiquitous BHT or propionic acid-based antioxidants, providing a verifiable, procurement-relevant application for analytical chemists .

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